7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
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Description
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine consists of a benzodioxin ring with a methyl group at the 7th position and an amine group at the 6th position .Scientific Research Applications
Proteomics Research
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine: is utilized in proteomics research due to its potential in protein characterization and identification. It can be used to study protein-protein interactions, post-translational modifications, and the dynamics of protein complexes .
Synthesis of Benzofuroazepinones
This compound is a precursor in the synthesis of benzofuroazepinones . These are heterocyclic compounds that have shown a range of biological activities, including antimicrobial and antiviral properties. The synthesis involves cyclization reactions that are key to forming the benzofuroazepinone structure .
Biological Activity Studies
Due to its structural similarity to compounds with known biological activities, such as rotenonoids, 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine can be used in the study of biological properties and structure-activity relationship (SAR) studies. This can lead to the development of new therapeutic agents .
Cyclization Reaction Research
Researchers use this compound to explore various cyclization reactions. These studies can lead to the discovery of new synthetic pathways and the development of novel compounds with potential industrial and pharmaceutical applications .
Insecticidal Compound Synthesis
The compound serves as a starting material for the synthesis of insecticidal compounds. Its structure is conducive to chemical modifications that can enhance insecticidal potency and specificity .
Antimicrobial Agent Development
The chemical structure of 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine makes it a candidate for the development of antimicrobial agents. By studying its interaction with microbial proteins, researchers can design more effective antimicrobial drugs .
properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHLXHMPGGAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257221 |
Source
|
Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine | |
CAS RN |
59820-84-7 |
Source
|
Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59820-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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